N-Ethylmethylamine

描述

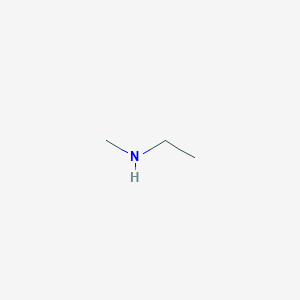

N-Ethylmethylamine (IUPAC name: N-Methylethanamine), with the molecular formula C₃H₉N and molecular weight 59.112 g/mol, is a secondary aliphatic amine. It is a colorless liquid at room temperature and is structurally characterized by an ethyl group and a methyl group bonded to a central nitrogen atom . Key identifiers include CAS numbers 624-78-2 and 1219804-73-5, with a purity of 98% in commercial samples .

准备方法

合成路线和反应条件

甲基乙胺可以通过多种方法合成。一种常见的方法是在100°C下,将N-亚苄基乙胺与甲基碘在压力瓶中反应24小时。 然后用氢氧化钠处理所得产物,以释放甲基乙胺 。 另一种方法是使用微通道反应器进行连续合成,在受控条件下使N-亚苄基甲胺和硫酸二乙酯或N-亚苄基乙胺和硫酸二甲酯反应 。

工业生产方法

在工业生产中,甲基乙胺通常是通过在催化剂存在下使乙胺与甲醛和氢反应来制备的。 这种方法可以实现大规模生产,并广泛应用于化工行业 。

化学反应分析

反应类型

甲基乙胺会发生多种化学反应,包括:

氧化: 甲基乙胺可以被氧化形成相应的亚硝基化合物。

还原: 它可以被还原成伯胺。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂等还原剂。

取代: 卤代烷和酰氯等试剂通常用于取代反应.

主要形成的产物

氧化: 亚硝基化合物。

还原: 伯胺。

取代: 根据所用试剂的不同,各种取代的胺.

科学研究应用

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

-

Fragment-Based Drug Discovery :

- Recent studies have identified EMA as a promising scaffold for inhibitors targeting soluble epoxide hydrolase (sEH), which is implicated in inflammation and hypertension. The compound demonstrated significant binding interactions with key catalytic residues, leading to the development of potent inhibitors .

| Application | Details |

|---|---|

| API Synthesis | Used in the production of drugs for neurodegenerative diseases. |

| Drug Discovery | Acts as a scaffold for developing sEH inhibitors, enhancing their potency significantly. |

Material Science Applications

- Synthesis of Polymers :

-

Metal Salts for Semiconductor Manufacturing :

- EMA is involved in the synthesis of metal salts such as tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium, which are volatile precursors used for depositing metal films in semiconductor fabrication. These materials are critical for producing thin films required in electronic devices .

| Material Science Application | Details |

|---|---|

| Polymer Synthesis | Used to create N-ethylmethylacrylamide for coatings and adhesives. |

| Semiconductor Manufacturing | Serves as a precursor for metal salts used in thin film deposition. |

Case Study 1: Pharmaceutical Development

A study conducted on the use of EMA in synthesizing novel sEH inhibitors demonstrated its effectiveness as a fragment in drug discovery. The research highlighted that modifications to EMA-based scaffolds led to compounds with IC50 values significantly lower than those of the original fragments, showcasing its potential in therapeutic applications against hypertension and inflammation .

Case Study 2: Semiconductor Fabrication

In semiconductor manufacturing, EMA-derived metal salts have been employed successfully to create high-quality thin films essential for modern electronics. The volatility and reactivity of these precursors allow for precise control over film deposition processes, which are crucial for device performance .

作用机制

甲基乙胺通过与各种分子靶标相互作用来发挥作用。它可以作为某些酶和受体的配体,调节它们的活性。具体的作用机制取决于具体的应用和靶分子。 例如,在药物合成中,甲基乙胺可以作为构建块,构成药物活性结构的一部分 .

相似化合物的比较

Comparative Analysis with Structural Analogues

The table below compares N-Ethylmethylamine with structurally similar amines:

*Note: pKa values are approximate and inferred from reactivity data in evidence .

Research Findings and Data

Table 1: Key Research Studies on this compound

生物活性

N-Ethylmethylamine (EMA) is a specialty amine with increasing significance in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of EMA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an organic compound with the formula . It features a simple structure consisting of an ethyl group attached to a methylamine moiety. This structural configuration allows EMA to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have identified EMA as a promising scaffold for the development of inhibitors targeting soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and hypertension. The binding interactions between EMA and sEH involve hydrogen bonds with key catalytic residues such as Asp335, Tyr383, and Tyr466. Initial screenings revealed that while EMA exhibited weak inhibitory activity (IC50: 800 μM), subsequent modifications led to the identification of more potent derivatives, with one showing an IC50 value of 0.51 μM, representing a significant enhancement in activity .

2. Neuroprotective Properties

EMA's involvement in synthesizing active molecules for treating neurodegenerative diseases indicates its potential neuroprotective effects. The compound is being explored as a precursor for various pharmaceuticals aimed at conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Experimental Evidence

A variety of studies have been conducted to elucidate the biological effects of EMA:

- Fragment-Based Drug Discovery : A study utilized X-ray crystallographic fragment screening to assess the binding capabilities of EMA derivatives with sEH. This approach successfully identified several compounds with enhanced inhibitory properties, underscoring EMA's potential as a lead compound in drug design .

- Toxicological Assessments : Investigations into the safety profile of EMA have been conducted, focusing on its metabolic pathways and potential toxic effects. These studies are crucial for evaluating EMA's suitability for therapeutic applications.

Data Summary

The following table summarizes key findings from studies on this compound:

常见问题

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N-Ethylmethylamine, and how can purity be validated?

this compound (C₃H₉N) is typically synthesized via alkylation of methylamine with ethyl halides or through reductive amination of ketones. For example, methylamine can react with ethyl bromide under basic conditions (e.g., NaOH) to yield the secondary amine. Post-synthesis purification involves fractional distillation (boiling point: 33–37°C ) and drying over molecular sieves. Purity validation should employ gas chromatography (GC) with flame ionization detection or ¹H/¹³C NMR spectroscopy to confirm structural integrity and rule out byproducts like tertiary amines or unreacted precursors .

Q. What safety protocols are essential for handling this compound in experimental workflows?

Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood due to its low boiling point (33–37°C) and flammability (flash point: < -34°C). Waste must be segregated in approved containers and disposed via licensed hazardous waste services to avoid environmental contamination. Spill management requires neutralization with weak acids (e.g., citric acid) followed by adsorption with inert materials .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., ΔrS° and ΔrH°) for this compound-related reactions be resolved?

Thermodynamic parameters for reactions involving this compound, such as protonation or cluster formation, may show variability due to experimental techniques (e.g., PHPMS vs. calorimetry). For instance, entropy changes (ΔrS°) for gas-phase ion-molecule interactions range from 114–134 J/mol·K . Researchers should cross-reference data from the NIST Chemistry WebBook, which compiles experimentally validated thermochemical values (e.g., ΔfH°gas = -73.5 kJ/mol for C₃H₉N) . Discrepancies in boiling points (e.g., 33–34°C vs. 36–37°C) can be resolved by verifying sample purity and measurement conditions (e.g., pressure calibration).

Q. What advanced analytical strategies are effective for detecting N-nitrosamine derivatives of this compound in pharmaceutical intermediates?

this compound can form carcinogenic N-nitroso derivatives under nitrosating conditions (e.g., nitrite exposure). Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) is recommended for trace analysis. To mitigate matrix interference and artifactual nitrosamine formation during sample preparation, include a water wash step after dichloromethane extraction and add nitrite scavengers (e.g., 4-methylbenzo-1,2-diamine) . Method validation should follow ICH Q2(R1) guidelines, with limits of quantification (LOQ) ≤ 1 ppb .

Q. How can computational models predict reaction pathways and stability of this compound in complex systems?

Density functional theory (DFT) calculations using thermochemical data (e.g., ΔrG°, ΔrH°) from NIST can model reaction mechanisms, such as nucleophilic substitution or amine oxidation. For stability studies, molecular dynamics simulations incorporating solvation effects (e.g., water or ethanol) help predict degradation kinetics. Software like Gaussian or ORCA can optimize molecular geometries and compute vibrational frequencies to identify reactive intermediates .

Q. Methodological Considerations

Q. What experimental designs are optimal for studying the environmental fate of this compound?

Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 protocols. Analyze degradation products (e.g., methylamine, ammonia) via ion chromatography or GC-MS. For photolysis studies, use UV-Vis spectroscopy to monitor reaction kinetics under controlled light intensity (e.g., 254 nm) .

Q. How should researchers address conflicting spectroscopic data for this compound in solvent systems?

Infrared (IR) and NMR spectra can vary with solvent polarity. For example, ¹H NMR chemical shifts in CDCl₃ may show δ 1.1 (t, CH₂CH₃) and δ 2.3 (s, N-CH₃). Compare experimental data with predicted spectra from databases like SDBS or PubChem . Solvent effects on UV absorption (e.g., λmax shifts) should be quantified using time-dependent DFT (TD-DFT) .

属性

IUPAC Name |

N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060793 | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

390.0 [mmHg] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-78-2 | |

| Record name | N-Ethyl-N-methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE3IIW7JBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。